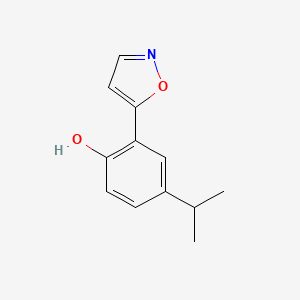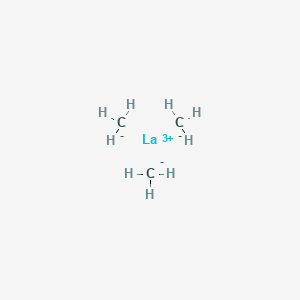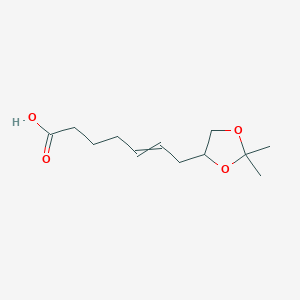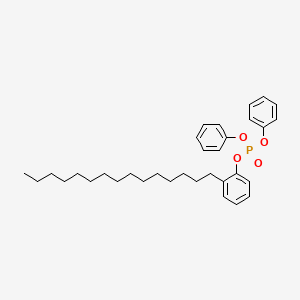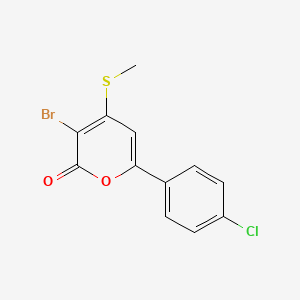
2H-Pyran-2-one, 3-bromo-6-(4-chlorophenyl)-4-(methylthio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2H-Pyran-2-one, 3-bromo-6-(4-chlorophenyl)-4-(methylthio)-” is a synthetic organic compound that belongs to the pyranone family Pyranones are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “2H-Pyran-2-one, 3-bromo-6-(4-chlorophenyl)-4-(methylthio)-” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyranone Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Bromine Atom: Bromination reactions using bromine or bromine-containing reagents.
Attachment of the Chlorophenyl Group: This can be done through electrophilic aromatic substitution or coupling reactions.
Addition of the Methylthio Group: Thiolation reactions using methylthiolating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions could target the bromine or chlorophenyl groups, leading to dehalogenation or hydrogenation products.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the compound.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce dehalogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its biological activity, including antimicrobial and anticancer properties.
Medicine: Potential use in drug development for treating various diseases.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets. The bromine, chlorophenyl, and methylthio groups may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context.
Comparación Con Compuestos Similares
Similar Compounds
- 2H-Pyran-2-one, 3-bromo-6-(4-fluorophenyl)-4-(methylthio)-
- 2H-Pyran-2-one, 3-bromo-6-(4-chlorophenyl)-4-(ethylthio)-
- 2H-Pyran-2-one, 3-bromo-6-(4-chlorophenyl)-4-(methylsulfonyl)-
Uniqueness
The unique combination of bromine, chlorophenyl, and methylthio groups in “2H-Pyran-2-one, 3-bromo-6-(4-chlorophenyl)-4-(methylthio)-” may confer distinct chemical and biological properties compared to its analogs
Propiedades
Número CAS |
203171-92-0 |
|---|---|
Fórmula molecular |
C12H8BrClO2S |
Peso molecular |
331.61 g/mol |
Nombre IUPAC |
3-bromo-6-(4-chlorophenyl)-4-methylsulfanylpyran-2-one |
InChI |
InChI=1S/C12H8BrClO2S/c1-17-10-6-9(16-12(15)11(10)13)7-2-4-8(14)5-3-7/h2-6H,1H3 |
Clave InChI |
WTIVSRTXJLISCP-UHFFFAOYSA-N |
SMILES canónico |
CSC1=C(C(=O)OC(=C1)C2=CC=C(C=C2)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


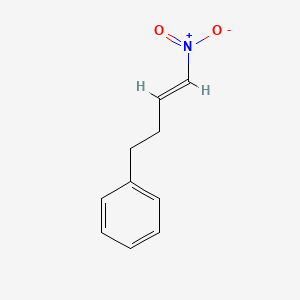
![Heptanenitrile, 7-[bis(1-methylethyl)phosphino]-](/img/structure/B12569929.png)
![Propanamide, 3-[(4-chlorophenyl)sulfonyl]-](/img/structure/B12569936.png)
![N-(8,8a-Dihydrocyclopenta[i][1,3,5,7,2,4,6,8]tetrathiatetrazecin-2-yl)-2-methylbenzamide](/img/structure/B12569942.png)


![2,3-Bis[(4-cyanobenzoyl)oxy]butanedioic acid](/img/structure/B12569964.png)
![4-Oxo-4-[(pyridine-4-carbonyl)amino]butanoic acid](/img/structure/B12569969.png)
